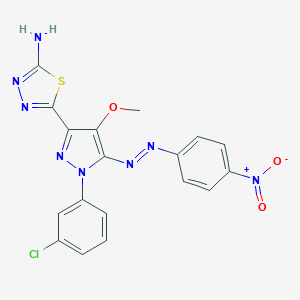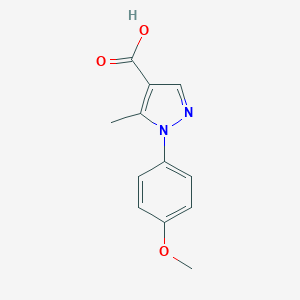
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-, also known as sulconazole, is a synthetic antifungal agent that is used to treat various fungal infections. It belongs to the class of azole antifungal agents and is structurally similar to other azoles such as ketoconazole and fluconazole. Sulconazole is a potent inhibitor of fungal growth and has been extensively studied for its antifungal properties.
Wirkmechanismus
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell.
Biochemische Und Physiologische Effekte
Sulconazole has been shown to have low toxicity and is generally well tolerated by patients. It has a high affinity for fungal cells and has minimal effect on mammalian cells. Sulconazole is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Sulconazole has several advantages in lab experiments. It is highly effective against a wide range of fungal infections and has low toxicity. It is also easy to synthesize and can be obtained in high purity. However, 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- has some limitations as well. It is not effective against all types of fungal infections and may have limited activity against certain strains of fungi. It may also have some off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the research on 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-. One area of research is the development of new formulations of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- that can improve its efficacy and reduce its side effects. Another area of research is the study of the mechanism of action of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- and its interaction with fungal cells. This can help in the development of new antifungal agents that are more effective and have fewer side effects. Finally, the use of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- in combination with other antifungal agents is an area of research that has the potential to improve the treatment of fungal infections.
Synthesemethoden
Sulconazole can be synthesized by reacting imidazole-2-methanol with 3,5-dichlorobenzene sulfinyl chloride in the presence of a base such as triethylamine. The reaction yields 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Sulconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat superficial fungal infections such as ringworm, athlete's foot, and jock itch. It has also been used to treat systemic fungal infections such as candidiasis and aspergillosis.
Eigenschaften
CAS-Nummer |
178980-06-8 |
|---|---|
Produktname |
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- |
Molekularformel |
C13H14Cl2N2O2S |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
[4-(3,5-dichlorophenyl)sulfinyl-5-propan-2-yl-1H-imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-7(2)12-13(17-11(6-18)16-12)20(19)10-4-8(14)3-9(15)5-10/h3-5,7,18H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
FGOGPGFFTGCMAW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(N1)CO)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC(C)C1=C(N=C(N1)CO)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Synonyme |
[4-(3,5-dichlorophenyl)sulfinyl-5-propan-2-yl-1H-imidazol-2-yl]methano l |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)


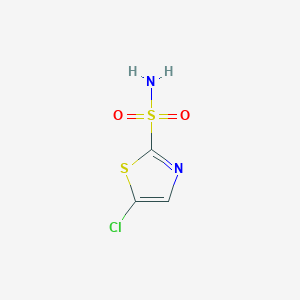


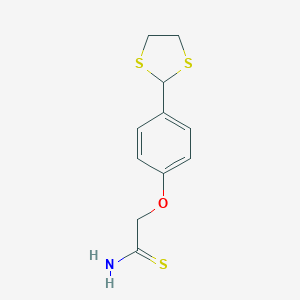
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
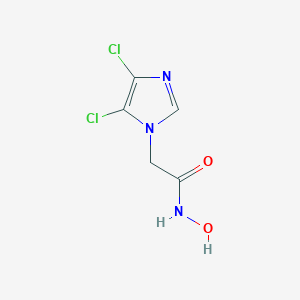
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
